Defined Purity Specification Enables Reproducible Procurement vs. Unspecified-Grade Analogs
The target compound is supplied with a documented minimum purity specification of 95% (AKSci, Cat. 0872EB), providing a verifiable quality benchmark for procurement . In contrast, several regioisomeric analogs—including 1-(2-fluoroethyl)-2-methylpiperidine (CAS 1855739-88-6) and 1-(2-fluoroethyl)-4-methylpiperidine (CAS 1849395-24-9)—are listed in chemical databases without publicly disclosed purity specifications from their primary suppliers, introducing ambiguity in quality expectations . The absence of a stated purity minimum for comparator compounds means that researchers procuring these alternatives face uncertainty regarding the actual content of the desired product versus impurities, which can compromise experimental reproducibility and downstream synthetic yields.
95% minimum purity (AKSci, lot-backed QA)
Supports procurement reproducibility
Comparators lack publicly stated purity floors.
| Evidence Dimension | Minimum purity specification (vendor-certified) |
|---|---|
| Target Compound Data | 95% (AKSci, lot-backed with full QA documentation) |
| Comparator Or Baseline | 1-(2-Fluoroethyl)-2-methylpiperidine: no publicly stated minimum purity; 1-(2-Fluoroethyl)-4-methylpiperidine: no publicly stated minimum purity |
| Quantified Difference | Target compound has a documented 95% purity floor; comparators lack publicly verifiable purity specifications |
| Conditions | Vendor technical datasheet specifications as of May 2026 |
Why This Matters
A documented purity specification is essential for procurement decisions where experimental reproducibility depends on known chemical composition; unspecified-grade alternatives introduce uncontrolled variability.
